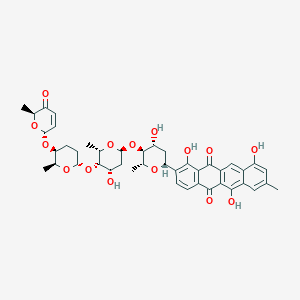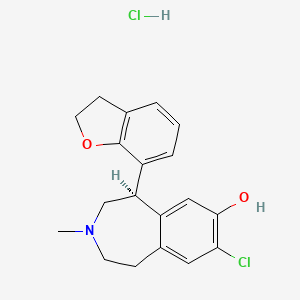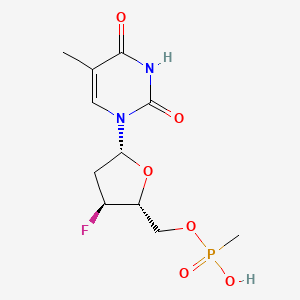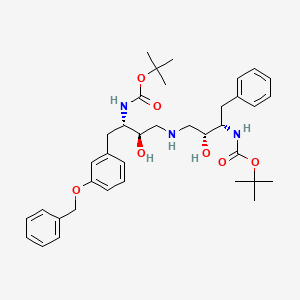
(1S-(1R,2S(2S,3R)))-(3-((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-((3-(phenylmethoxy)phenyl)methyl)propyl)carbamic acid, 1,1-dimethylethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S-(1R,2S(2S,3R)))-(3-((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-phenylbutyl)amino)-2-hydroxy-1-((3-(phenylmethoxy)phenyl)methyl)propyl)carbamic acid, 1,1-dimethylethyl is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including hydroxyl, carbamate, and phenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during the synthesis.
Coupling Reactions: The formation of amide bonds through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate (KMnO4)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and carbamate groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
類似化合物との比較
Similar Compounds
L-Phenylalanine: An aromatic amino acid with similar structural features.
L-Tryptophan: Another aromatic amino acid with a similar functional group arrangement.
L-Valine: A branched-chain amino acid with comparable chemical properties.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse interactions with various molecular targets, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
162538-23-0 |
|---|---|
分子式 |
C37H51N3O7 |
分子量 |
649.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-(3-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C37H51N3O7/c1-36(2,3)46-34(43)39-30(21-26-14-9-7-10-15-26)32(41)23-38-24-33(42)31(40-35(44)47-37(4,5)6)22-28-18-13-19-29(20-28)45-25-27-16-11-8-12-17-27/h7-20,30-33,38,41-42H,21-25H2,1-6H3,(H,39,43)(H,40,44)/t30-,31-,32+,33+/m0/s1 |
InChIキー |
DSQIWNUFPPHLBD-UYEZAFAQSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


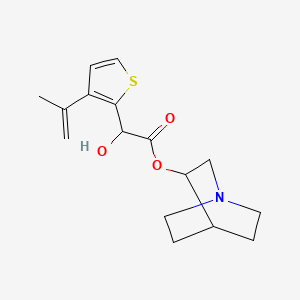
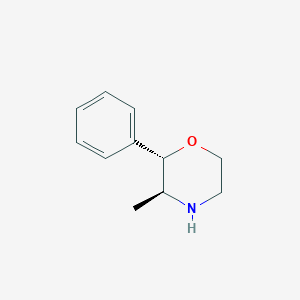
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
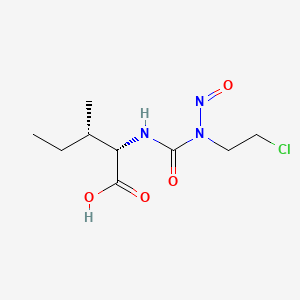
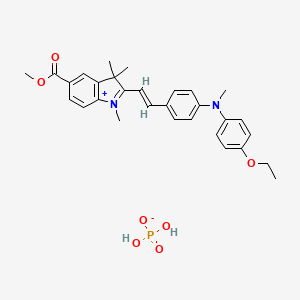
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
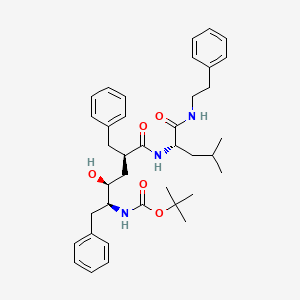
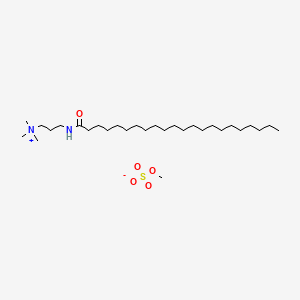
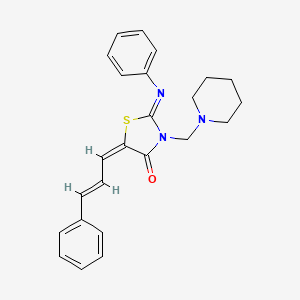
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
